molecular formula C29H29ClN2O7 B13438384 Amlodipine 2-Phthalimide CAS No. 140171-49-9

Amlodipine 2-Phthalimide

Cat. No.: B13438384
CAS No.: 140171-49-9
M. Wt: 553.0 g/mol
InChI Key: NTVITRUDLZBADK-UHFFFAOYSA-N
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Description

Amlodipine 2-Phthalimide is a synthetic compound derived from amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. This compound is characterized by the presence of a phthalimide group, which is a derivative of phthalic anhydride. The addition of the phthalimide group to amlodipine enhances its chemical stability and modifies its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine 2-Phthalimide typically involves the reaction of amlodipine with phthalic anhydride. One common method includes heating amlodipine with phthalic anhydride in the presence of a suitable solvent such as toluene or xylene. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the phthalimide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate products are often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Amlodipine 2-Phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Amlodipine 2-Phthalimide has several applications in scientific research:

Mechanism of Action

Amlodipine 2-Phthalimide exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound targets voltage-dependent calcium channels, specifically the alpha-1 subunit, and modulates the activity of these channels to achieve its therapeutic effects .

Comparison with Similar Compounds

    Amlodipine: The parent compound, primarily used for hypertension and angina.

    Nifedipine: Another calcium channel blocker with similar pharmacological properties.

    Felodipine: A dihydropyridine calcium channel blocker used for hypertension.

Uniqueness: Amlodipine 2-Phthalimide is unique due to the presence of the phthalimide group, which enhances its chemical stability and may offer different pharmacokinetic properties compared to its parent compound and other similar calcium channel blockers .

Properties

CAS No.

140171-49-9

Molecular Formula

C29H29ClN2O7

Molecular Weight

553.0 g/mol

IUPAC Name

diethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H29ClN2O7/c1-4-38-28(35)23-17(3)31-22(25(29(36)39-5-2)24(23)20-12-8-9-13-21(20)30)16-37-15-14-32-26(33)18-10-6-7-11-19(18)27(32)34/h6-13,24,31H,4-5,14-16H2,1-3H3

InChI Key

NTVITRUDLZBADK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN3C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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